1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a trifluoromethylphenyl group. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:
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Formation of the Pyrimidine Intermediate: : The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of appropriate starting materials such as 2-chloropyrimidine with dimethylamine under basic conditions to introduce the dimethylamino group.
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Introduction of the Trifluoromethylphenyl Group: : The next step involves the introduction of the trifluoromethylphenyl group. This can be done via a nucleophilic aromatic substitution reaction where the pyrimidine intermediate reacts with a trifluoromethylphenyl halide in the presence of a base.
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Formation of the Urea Linkage: : The final step is the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate or by using phosgene and an amine to form the urea bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)pyrimidin-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
1-(4-(Dimethylamino)pyrimidin-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.
1-(4-(Dimethylamino)pyrimidin-2-yl)-3-(3-chlorophenyl)urea: The presence of a chlorine atom instead of a trifluoromethyl group can lead to different chemical and biological behaviors.
Uniqueness
The presence of the trifluoromethyl group in 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds and may enhance its effectiveness in certain applications.
Properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-23(2)13-6-7-19-12(22-13)9-20-14(24)21-11-5-3-4-10(8-11)15(16,17)18/h3-8H,9H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQRONZPBSWLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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